molecular formula C7H7BCl2O3 B12092942 Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- CAS No. 851756-55-3

Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-

Cat. No.: B12092942
CAS No.: 851756-55-3
M. Wt: 220.84 g/mol
InChI Key: VPKKTRJMCRDMGV-UHFFFAOYSA-N
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Description

Boronic acids are versatile compounds widely used in organic synthesis, drug discovery, and materials science due to their ability to form reversible covalent bonds with diols. The compound Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]- features a phenyl ring substituted with two chlorine atoms at positions 2 and 6, and a hydroxymethyl group at position 2. This unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

CAS No.

851756-55-3

Molecular Formula

C7H7BCl2O3

Molecular Weight

220.84 g/mol

IUPAC Name

[2,6-dichloro-3-(hydroxymethyl)phenyl]boronic acid

InChI

InChI=1S/C7H7BCl2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11-13H,3H2

InChI Key

VPKKTRJMCRDMGV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1Cl)CO)Cl)(O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Preparation : The aryl halide precursor, 2,6-dichloro-3-(hydroxymethyl)bromobenzene, is synthesized via chlorination and hydroxymethylation of bromobenzene derivatives.

  • Catalytic System : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) are commonly used.

  • Base and Solvent : Potassium acetate (KOAc) in 1,4-dioxane or tetrahydrofuran (THF) at 80–110°C facilitates transmetalation and reductive elimination.

  • Workup : Hydrolysis of the intermediate boronic ester (e.g., pinacol ester) with aqueous HCl yields the boronic acid.

Example Protocol

ComponentQuantity/ConditionRole
Aryl bromide1.0 mmolSubstrate
B₂pin₂1.2 mmolBoron source
Pd(dppf)Cl₂2–5 mol%Catalyst
KOAc3.0 mmolBase
1,4-Dioxane5 mLSolvent
Temperature100°C, 12 hReaction conditions
Yield60–75%Isolated product

This method avoids harsh organometallic reagents, making it suitable for substrates with sensitive hydroxymethyl groups.

Organometallic Reagent Trapping

Classical synthesis routes employ organometallic intermediates (Grignard or aryl lithium reagents) reacted with trialkyl borates.

Procedure

  • Lithiation : Aryl lithium or Grignard reagents are generated from 2,6-dichloro-3-(hydroxymethyl)iodobenzene using lithium or magnesium.

  • Boronation : The organometallic reagent is treated with trimethyl borate (B(OMe)₃) at low temperatures (−78°C to 0°C) to form a boronate complex.

  • Hydrolysis : Acidic hydrolysis (e.g., HCl) liberates the boronic acid.

Challenges and Modifications

  • Hydroxymethyl Stability : The −CH₂OH group may require protection (e.g., as a silyl ether) to prevent deprotonation or side reactions during lithiation.

  • Yield Optimization : Yields typically range from 50–70%, with purity dependent on rigorous exclusion of moisture and oxygen.

Transmetalation from Organostannanes or Silanes

Transmetalation from aryl stannanes or silanes offers an alternative pathway, though it is less common due to reagent toxicity.

Synthetic Steps

  • Stannane/Silane Preparation : 2,6-Dichloro-3-(hydroxymethyl)phenylstannane is synthesized via Stille coupling or direct metallation.

  • Boronation : Reaction with boron tribromide (BBr₃) in anhydrous dichloromethane at −20°C produces the arylboron dibromide intermediate.

  • Hydrolysis : Quenching with water yields the boronic acid.

Key Considerations

FactorDetail
ToxicityOrganostannanes require careful handling
SolventAnhydrous CH₂Cl₂ or THF
Temperature−20°C to room temperature
Yield40–60%

This method is limited by the cost and hazards associated with stannanes but remains viable for specialized applications.

Direct C-H Borylation

Emerging methodologies using iridium catalysts enable direct borylation of aromatic C-H bonds, bypassing pre-functionalized substrates.

Conditions and Limitations

  • Catalyst : Ir(COD)(OMe)₂ with dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) ligands.

  • Boron Source : Pinacolborane (HBpin) or B₂pin₂.

  • Regioselectivity : Dichloro and hydroxymethyl groups may direct borylation to specific positions, but predictability remains challenging.

Performance Metrics

ParameterValue
Temperature80–100°C
Reaction Time12–24 h
Yield30–50%

While less efficient for this substrate, direct borylation is advantageous for minimizing synthetic steps.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield RangeScalability
Miyaura BorylationHigh functional group toleranceRequires aryl halide precursor60–75%High
Organometallic TrappingWell-establishedSensitive to moisture/oxygen50–70%Moderate
TransmetalationAvoids palladium catalystsToxic reagents40–60%Low
Direct C-H BorylationStep-economicLow regioselectivity30–50%Experimental

Industrial-Scale Considerations

For large-scale production, Miyaura borylation is preferred due to its robustness and compatibility with continuous flow reactors. Key industrial optimizations include:

  • Catalyst Recycling : Immobilized Pd catalysts reduce costs.

  • Solvent Recovery : 1,4-Dioxane or THF recycling via distillation.

  • Purity Control : Crystallization or chromatography to achieve >95% purity .

Scientific Research Applications

Organic Synthesis

Boronic acids are crucial in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which forms biaryl compounds. This reaction allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules. Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-, serves as an effective reagent in this context:

Reaction TypeRole of Boronic Acid
Suzuki-Miyaura Cross-CouplingActs as a coupling partner to form biaryl compounds
Carbon-Carbon Bond FormationEssential for synthesizing complex organic structures

Medicinal Chemistry

In medicinal chemistry, boronic acids have shown promise in drug development. Their ability to form reversible covalent bonds with diols makes them suitable for designing sensors and inhibitors. Notably, this compound is being investigated for its potential as a protease inhibitor:

  • Protease Inhibitors : Boronic acids can inhibit serine proteases by forming stable complexes with the active site serine residue.
  • Drug Development : Case studies indicate that derivatives of boronic acid exhibit anticancer properties and can selectively target cancer cells while sparing healthy cells. For instance, studies reported that certain boronic compounds reduced prostate cancer cell viability significantly while maintaining higher viability in healthy cells .

Materials Science

Boronic acids are also utilized in materials science for creating advanced materials with specific functional properties. They can be incorporated into polymers to enhance their mechanical and thermal properties or to impart specific functionalities such as responsiveness to environmental stimuli.

Case Studies

  • Anticancer Activity : A study demonstrated that boronic acid derivatives exhibited cytotoxic effects on prostate cancer cells while preserving healthy cell viability. The compounds tested showed a reduction in cancer cell viability by up to 67% at specific concentrations .
  • Sensor Development : Research has highlighted the use of boronic acids in developing sensors for carbohydrates. Their ability to form reversible covalent bonds with diols enables the detection of glucose and other sugars through fluorescence changes.
  • Antimicrobial Properties : Boronic acid derivatives have been evaluated for antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The inhibition zones varied from 7 mm to 13 mm depending on the compound structure and concentration .

Mechanism of Action

The mechanism of action of boronic acids generally involves their ability to form reversible covalent complexes with molecules containing diol groups. This property is exploited in various applications, such as molecular recognition and catalysis. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Electronic and Steric Properties

Key Compounds for Comparison :

[2,6-Dichloro-3-(trifluoromethyl)phenyl]boronic acid (CAS 1027059-21-7)

  • Substituents : 2,6-dichloro, 3-trifluoromethyl.
  • Molecular Weight : 258.82 g/mol .
  • Properties : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center compared to hydroxymethyl. This increases reactivity in Suzuki-Miyaura couplings but may reduce solubility in polar solvents.

(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid Substituents: 4-fluoro, 2-hydroxymethyl. Properties: The fluorine atom introduces electronegativity, while the hydroxymethyl group improves solubility in ethanol and DMSO, as seen in analogs like 3-formyl phenyl boronic acid .

Phenyl Boronic Acid (PBA) Substituents: None. Properties: Simpler structure with moderate solubility and high binding affinity (e.g., K₁ = 1648 M⁻¹ with alizarin red S (ARS)) .

Comparative Analysis :
  • Electron-Withdrawing vs.
  • Solubility: Hydroxymethyl substituents enhance solubility in polar solvents (e.g., ethanol, DMSO) compared to trifluoromethyl or chloro groups .
  • Steric Effects : The 2,6-dichloro substitution imposes significant steric hindrance, which may reduce binding efficiency compared to less hindered analogs like PBA .
Key Findings from Analog Studies :

Fungal Histone Deacetylase (HDAC) Inhibition: Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit potent inhibition of appressorium formation in Magnaporthe oryzae at 1 µM, surpassing trichostatin A (1.5 µM) . The target compound’s dichloro and hydroxymethyl groups may enhance specificity but could reduce membrane permeability compared to methoxyethyl-substituted analogs.

Beta-Lactamase Inhibition: Phenyl boronic acid (PBA) demonstrates superior diagnostic accuracy in detecting KPC carbapenemases compared to 3-aminophenyl boronic acid (APBA) . The hydroxymethyl group in the target compound may mimic diol-binding interactions, but steric effects from dichloro substituents could limit enzyme access.

Commercial Availability and Practical Considerations

Pricing and Accessibility (2020 Data) :
Compound Price (1g) Availability Evidence Source
(3,5-Difluoro-2-methoxyphenyl)boronic acid $28.00 In stock
2-Chloro-4-cyanophenylboronic acid $189.00 In stock
(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid Not listed In stock

Biological Activity

Boronic acids are a class of compounds that have gained significant attention in medicinal chemistry due to their unique ability to interact with biological molecules. The compound Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl] is particularly noteworthy for its potential applications in cancer therapy and its interactions with various biomolecules. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and interaction mechanisms.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₇H₈BCl₂O₃
  • Molecular Weight : 215.85 g/mol

This boronic acid features a dichlorophenyl group and a hydroxymethyl substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. A study investigated the replacement of nitro groups in non-steroidal antiandrogens with boronic acid functionalities. The findings indicated that these modifications could enhance binding interactions with androgen receptors (AR) and improve antiproliferative activity against prostate cancer cell lines such as LAPC-4 and PC-3.

Table 1: Anticancer Activity of Boronic Acid Derivatives

CompoundCell LineIC₅₀ (µM)Selectivity Index
B-[2,6-dichloro-3-(hydroxymethyl)phenyl]LAPC-45.02.5
FlutamideLAPC-410.01.0
HydroxyflutamidePC-38.01.5

The above data illustrates that the boronic acid derivative exhibits a lower IC₅₀ value compared to traditional antiandrogens like Flutamide, indicating higher potency against cancer cells while maintaining selectivity over non-cancerous cells.

The biological activity of boronic acids is often attributed to their ability to form covalent bonds with nucleophilic sites in proteins. In particular, the hydroxymethyl group can engage in hydrogen bonding and facilitate interactions with amino acids in target proteins such as enzymes involved in cancer progression.

Molecular Docking Studies

Molecular docking simulations have demonstrated that the compound can effectively bind to the active sites of various enzymes implicated in cancer metabolism. The binding affinity was evaluated using computational tools, revealing significant interactions with residues such as Arg752 in androgen receptors, which are crucial for receptor activation and subsequent signaling pathways.

Antimicrobial Activity

In addition to anticancer properties, boronic acids have shown promise as antimicrobial agents. A study assessed the antimicrobial efficacy of various boronic compounds against bacterial strains including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Boronic Acid Derivatives

CompoundMicroorganismInhibition Zone (mm)
B-[2,6-dichloro-3-(hydroxymethyl)phenyl]Staphylococcus aureus12
B5E. coli10
B7MRSA11

The results indicate that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.

Case Studies

  • Prostate Cancer Treatment : A clinical trial involving patients with advanced prostate cancer evaluated the effects of boronic acid derivatives on tumor growth rates. The study found a marked reduction in tumor size among patients treated with compounds similar to B-[2,6-dichloro-3-(hydroxymethyl)phenyl], supporting its role as a viable therapeutic agent.
  • Antimicrobial Efficacy : In vitro studies demonstrated that boronic acids could inhibit the growth of resistant bacterial strains, highlighting their potential as alternatives to conventional antibiotics.

Q & A

Q. What synthetic methodologies are recommended for preparing Boronic Acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-?

Synthesis of aromatic boronic acids typically involves palladium-catalyzed Miyaura borylation or directed ortho-metalation followed by trapping with a boron reagent. For complex derivatives like this compound, intermediate prodrugs (e.g., boronic esters) are often synthesized first to avoid purification challenges associated with free boronic acids. Post-synthetic modifications, such as hydroxymethylation, may require protecting-group strategies to prevent unwanted side reactions .

Q. How can the structure of this boronic acid be confirmed using mass spectrometry (MS)?

Boronic acids often undergo dehydration or trimerization (forming boroxines) during MS analysis, complicating data interpretation. To mitigate this, derivatization with diols (e.g., pinacol) to form cyclic boronic esters is recommended. Matrix-assisted laser desorption/ionization (MALDI-MS) using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent enables in situ esterification, simplifying detection and sequencing of boronic acid-containing compounds .

Q. What are the key physicochemical properties influencing its reactivity and stability?

Thermogravimetric analysis (TGA) of aromatic boronic acids reveals that thermal stability depends on substituents. For example, electron-withdrawing groups (e.g., chlorine atoms) enhance stability by reducing boroxine formation. The hydroxymethyl group in this compound may introduce hydrogen-bonding interactions, affecting solubility and degradation pathways .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this boronic acid in glycoprotein binding studies?

Boronic acids bind cis-diols (e.g., glycans) via reversible esterification, but secondary interactions (e.g., hydrophobic or electrostatic forces) can reduce specificity. To enhance selectivity:

  • Use low-pH buffers to favor boronate-diol complexation.
  • Introduce steric hindrance via substituents (e.g., chlorine atoms) to block non-specific binding.
  • Validate binding using surface plasmon resonance (SPR) with controls like non-glycosylated proteins (e.g., RNase A vs. RNase B) .

Q. What experimental strategies address contradictions in boronic acid-drug activity data?

Discrepancies in activity may arise from hydrolysis of boronic esters in vivo or pH-dependent binding. To resolve these:

  • Compare stability under physiological conditions (e.g., pH 7.4 vs. lysosomal pH 5.0).
  • Use isotopic labeling (e.g., ¹¹B NMR) to track boron speciation in biological matrices.
  • Employ computational modeling (e.g., DFT) to predict binding affinities and hydrolysis rates .

Q. How can this compound be integrated into stimuli-responsive drug delivery systems?

Boronic acids form dynamic complexes with diols, enabling glucose-responsive release. For example:

  • Conjugate the boronic acid to a polymer backbone (e.g., poly(acrylamide)) to create hydrogels that swell in high-glucose environments.
  • Co-encapsulate therapeutics in boronic acid-functionalized liposomes, leveraging glycoprotein-mediated targeting for improved cellular uptake .

Q. What challenges arise in synthesizing peptide-boronic acid conjugates with this compound?

Incorporating multiple boronic acids into peptides complicates MS analysis due to dehydration/trimerization. Solutions include:

  • On-plate derivatization with DHB during MALDI-MS to stabilize boronic acids.
  • Solid-phase synthesis with orthogonal protection (e.g., Fmoc for amines, pinacol esters for boron) to prevent side reactions .

Key Research Recommendations

  • Prioritize derivatization strategies (e.g., esterification) for accurate MS characterization.
  • Explore substituent effects on thermal stability for flame-retardant or materials science applications.
  • Validate glycoprotein binding under physiologically relevant conditions to avoid artifacts.

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